Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-
Description
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, also known as Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is an organic compound classified as a hydroxamic acid. It displays significant biological activity primarily due to its structural features, which include a heptanamide backbone and a biphenyl-cyano moiety. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is CHNO, with a molecular weight of approximately 338.41 g/mol. Its structure can be represented as follows:
Heptanamide Structure
Key properties include:
- Density : 1.2 g/cm³
- LogP : 4.45 (indicating significant lipophilicity)
- Polar Surface Area (PSA) : 82.35 Ų
The biological activity of Heptanamide is largely attributed to its inhibition of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, thereby influencing chromatin structure and gene transcription.
Inhibition of HDACs
Research indicates that Heptanamide exhibits potent inhibitory effects on various HDAC subtypes, particularly HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, the compound can alter gene expression profiles that may be beneficial for cancer therapy.
Anticancer Activity
Heptanamide has shown promise in preclinical studies for its anticancer properties. Its structural similarity to other known HDAC inhibitors suggests it may disrupt pathways involved in cancer cell proliferation and survival.
Comparison with Other Compounds:
Compound Name | Structure | Key Features |
---|---|---|
CUDC-101 | C₁₃H₁₈N₂O₃ | HDAC inhibitor used in cancer therapy |
Suberoylanilide Hydroxamic Acid | C₁₃H₁₅N₃O₃ | Known HDAC inhibitor; used in cancer research |
Valproic Acid Hydroxamic Acid | C₁₄H₁₉NO₂ | Combines anticonvulsant properties with HDAC inhibition |
The unique biphenyl-cyano moiety in Heptanamide may enhance its binding affinity to biological targets compared to other hydroxamic acids, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of hydroxamic acids similar to Heptanamide:
- HDAC Inhibition : A study demonstrated that compounds with hydroxamic acid functionality could significantly inhibit tumor growth in various cancer models by altering histone acetylation patterns.
- Protein Interaction Studies : Preliminary investigations suggest that Heptanamide interacts strongly with metal ions and proteins involved in cellular processes, indicating a multifaceted mechanism of action.
- Molecular Docking Studies : Computational analyses have shown that Heptanamide can effectively bind to specific protein targets involved in cancer progression, supporting its potential as a therapeutic agent.
Properties
IUPAC Name |
7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIYBCKFYUQVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172644 | |
Record name | A-161906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191228-04-3 | |
Record name | A-161906 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-161906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-161906 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R198471H35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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